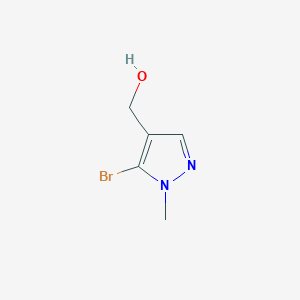
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .
Synthesis Analysis
The synthesis of similar compounds has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves the reaction of 6-fluoronicotinic acid with thiosemicarbazide to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide, which is then reacted with acetic anhydride to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide.", "Starting Materials": [ "6-fluoronicotinic acid", "thiosemicarbazide", "acetic anhydride" ], "Reaction": [ "Step 1: 6-fluoronicotinic acid is reacted with thiosemicarbazide in the presence of a catalyst such as hydrochloric acid to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide.", "Step 2: 6-fluoro-N-(1,3,4-thiadiazol-2-yl)nicotinamide is then reacted with acetic anhydride in the presence of a base such as triethylamine to form 6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |
Numéro CAS |
1339094-19-7 |
Formule moléculaire |
C8H5FN4OS |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
6-fluoro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H5FN4OS/c9-6-2-1-5(3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |
Clé InChI |
PBIQYCBTTXTNPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)NC2=NN=CS2)F |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



